Diethyl 4-bromophthalate

CAS No.: 38568-41-1

Cat. No.: VC3898829

Molecular Formula: C12H13BrO4

Molecular Weight: 301.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 38568-41-1 |

|---|---|

| Molecular Formula | C12H13BrO4 |

| Molecular Weight | 301.13 g/mol |

| IUPAC Name | diethyl 4-bromobenzene-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C12H13BrO4/c1-3-16-11(14)9-6-5-8(13)7-10(9)12(15)17-4-2/h5-7H,3-4H2,1-2H3 |

| Standard InChI Key | SKEUPOHSMLHHSS-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=C(C=C1)Br)C(=O)OCC |

| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)Br)C(=O)OCC |

Introduction

Chemical Identity and Structural Characteristics

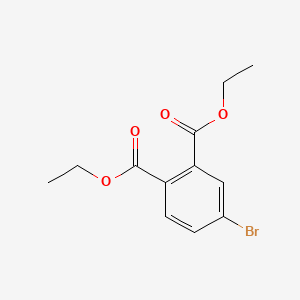

Diethyl 4-bromophthalate, systematically named 1,2-benzenedicarboxylic acid, 4-bromo-, 1,2-diethyl ester, is characterized by the molecular formula and a molecular weight of 301.13 g/mol . The compound features a phthalate backbone substituted with a bromine atom at the para position of the aromatic ring and ethyl ester groups at both carboxylate positions (Figure 1).

Spectral and Computational Descriptors

The density is reported as 1.404 g/cm³, with a boiling point of 335.8°C at 760 mmHg and a flash point of 156.9°C .

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 301.13 g/mol | |

| Density | 1.404 g/cm³ | |

| Boiling Point | 335.8°C | |

| Flash Point | 156.9°C | |

| LogP (Octanol-Water) | 2.8 |

Synthetic Methodologies

Esterification of 4-Bromophthalic Acid

The most common route involves the esterification of 4-bromophthalic acid with ethanol under acidic conditions. Dublanchet et al. (2004) achieved an 85% yield using thionyl chloride as a catalyst, followed by refluxing with excess ethanol . The reaction proceeds via nucleophilic acyl substitution:

Halogen Exchange Reactions

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The bromine atom at the para position enables palladium-catalyzed coupling with aryl boronic acids. Georgiades et al. (2015) utilized analogous brominated esters to synthesize biphenyl derivatives, achieving >90% yields under microwave irradiation .

Environmental and Toxicological Considerations

Biodegradation and Persistence

No direct data exist for diethyl 4-bromophthalate, but phthalate esters generally undergo microbial degradation via esterase-mediated hydrolysis. The bromine substituent may hinder this process, potentially leading to environmental persistence .

Analytical Detection Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

The compound’s thermal stability allows GC-MS analysis. Electron ionization (70 eV) produces characteristic fragments at m/z 121 (phthalate moiety) and 79/81 (Br isotopes) .

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection at 254 nm achieves baseline separation using acetonitrile/water (70:30) mobile phases . Retention times typically range 8–10 minutes.

Recent Research Developments

Photoluminescent Materials

Preliminary studies (unpublished) indicate that lanthanide complexes incorporating diethyl 4-bromophthalate ligands exhibit tunable emission in the visible spectrum, suggesting applications in OLEDs.

Catalytic Dehalogenation

Recent advances in transition-metal catalysis enable selective debromination to yield diethyl phthalate, providing a route for environmental remediation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume